molecular formula C8H5NO2 B068084 5-Formyl-2-hydroxybenzonitrile CAS No. 187152-05-2

5-Formyl-2-hydroxybenzonitrile

Cat. No. B068084
M. Wt: 147.13 g/mol
InChI Key: PWQHSYDCGDVARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Formyl-2-hydroxybenzonitrile (FHBN) is an organic compound with the chemical formula C8H5NO2. It is a pale yellow solid that is used in various scientific research applications, including as a precursor for the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of 5-Formyl-2-hydroxybenzonitrile is not fully understood. However, it is believed that 5-Formyl-2-hydroxybenzonitrile and its derivatives may bind to specific receptors in cells, leading to changes in cellular signaling pathways. This can result in various biological effects, including anti-cancer and anti-inflammatory effects.

Biochemical And Physiological Effects

5-Formyl-2-hydroxybenzonitrile has been shown to exhibit anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit anti-inflammatory activity in animal models of inflammation. Additionally, 5-Formyl-2-hydroxybenzonitrile and its derivatives have been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Formyl-2-hydroxybenzonitrile in lab experiments is its relatively simple synthesis method. However, one limitation is that 5-Formyl-2-hydroxybenzonitrile is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 5-Formyl-2-hydroxybenzonitrile and its derivatives. One area of interest is the development of 5-Formyl-2-hydroxybenzonitrile-based fluorescent probes for the detection of metal ions. Another area of interest is the synthesis of 5-Formyl-2-hydroxybenzonitrile derivatives with enhanced anti-cancer and anti-inflammatory activity. Additionally, further research is needed to fully understand the mechanism of action of 5-Formyl-2-hydroxybenzonitrile and its derivatives.

Scientific Research Applications

5-Formyl-2-hydroxybenzonitrile has been used as a precursor for the synthesis of various compounds, including pyridine derivatives, benzoxazoles, and benzimidazoles. These compounds have been studied for their potential as anti-cancer agents, anti-inflammatory agents, and anti-microbial agents. 5-Formyl-2-hydroxybenzonitrile has also been studied for its potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

5-formyl-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQHSYDCGDVARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622514
Record name 5-Formyl-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-2-hydroxybenzonitrile

CAS RN

73289-79-9
Record name 5-Formyl-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-bromo-4-hydroxybenzaldehyde (1.00 g, 4.97 mmol) in DMF (10 mL) was added cuprous cyanide (660 mg, 7.46 mmol). The mixture was heated at 180° C. for 8 hours. The solution was filtered off and purified by chromatography on silica gel (PE/EtOAc=8:1) (210 mg, 29%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
660 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-hydroxybenzonitrile (4.70 g, 41.6 mmol) in acetic acid (40 mL) was added hexamethylenetetraamine (8.7 g, 62.4 mmol) and the mixture was heated to 120° C. for 2 h. The mixture was cooled to room temperature, followed by a standard aqueous/EtOAc workup and purified by silica gel column chromatography (PE:EA=1:1) to afford 5-formyl-2-hydroxybenzonitrile (Intermediate 47a) as a white powder (540 mg, 9%) and 3-formyl-2-hydroxybenzonitrile (Intermediate 47b) as a white powder (1.17 g, 19%).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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